14-Epivincamine
Beschreibung
Eigenschaften
CAS-Nummer |
18210-91-8 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.283 |
IUPAC-Name |
3-benzyl-4-methyl-1,4-diazepane-2,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-15-11(9-10-5-3-2-4-6-10)13(17)14-8-7-12(15)16/h2-6,11H,7-9H2,1H3,(H,14,17) |
InChI-Schlüssel |
NBHKQJOPJIRBAV-UHFFFAOYSA-N |
SMILES |
CN1C(C(=O)NCCC1=O)CC2=CC=CC=C2 |
Synonyme |
14-Epivincamine |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
14-Epivincamine is recognized for several pharmacological activities:
- Cerebral Vasodilator Effects : Similar to vincamine, this compound exhibits vasodilatory effects that enhance cerebral blood flow. This property is particularly beneficial in treating conditions like cerebral insufficiency and other neurodegenerative disorders such as Alzheimer's and Parkinson's diseases .
- Antioxidant Activity : The compound demonstrates potent antioxidant properties, which help in mitigating oxidative stress-related damage in various tissues, including the brain, heart, and liver. This activity contributes to its neuroprotective effects and potential applications in managing neurodegenerative diseases .
- Antitumor Potential : Recent studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in certain cancer types, suggesting its potential as an adjunct therapy in oncology .
Clinical Applications
The clinical applications of this compound are diverse:
- Neurodegenerative Diseases : Given its neuroprotective and vasodilatory effects, this compound is being explored as a treatment for conditions like Alzheimer's disease and vascular dementia. Its ability to enhance cerebral blood flow may help alleviate cognitive deficits associated with these disorders .
- Cancer Therapy : Preliminary studies suggest that this compound could be developed into a therapeutic agent for certain cancers due to its antitumor activity. Further clinical trials are necessary to establish its efficacy and safety in oncological settings .
- Diabetes Management : The compound's role in improving insulin sensitivity and regulating blood glucose levels positions it as a potential candidate for diabetes treatment, particularly in cases where oxidative stress plays a significant role .
Case Studies and Research Findings
A review of recent literature reveals several key findings related to the applications of this compound:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds are structurally or functionally related to 14-epivincamine:
Vincamine (CAS 1617-90-9)
14-Deoxyvincamine (CAS 105500-11-6)
14-Epivincanol (CAS 19877-90-8)
Structural and Functional Analysis
Table 1: Comparative Analysis of this compound and Analogues
Key Differences:
- Functional Groups : The absence of the C14 hydroxyl group in 14-deoxyvincamine reduces hydrogen-bonding capacity, likely affecting blood-brain barrier penetration .
- Molecular Complexity: 14-Epivincanol’s truncated structure (C₁₉ vs. C₂₁ in vincamine) suggests divergent synthesis pathways and biological targets .
Research Findings and Methodological Considerations
Spectroscopic Differentiation
Distinguishing between epimers like vincamine and this compound requires advanced analytical techniques:
Pharmacological Implications
- Vincamine : Clinically used for cerebral insufficiency; its α-hydroxy configuration may enhance binding to vascular smooth muscle receptors .
- This compound : Preliminary data suggest neuroprotective effects, but its β-hydroxy group could reduce metabolic clearance compared to vincamine .
- 14-Deoxyvincamine : As a putative metabolite, it may exhibit longer half-life but lower potency due to the missing hydroxyl group .
Vorbereitungsmethoden
Reaction Conditions and Catalysts
-
Catalysts : Copper sulfate (CuSO₄), ferric chloride (FeCl₃), or cobalt stearate in polar solvents (e.g., methanol, dimethylformamide).
-
Oxidation : Conducted under oxygen or air at 10–50°C for 5–15 days.
-
Acid Environment : Optimal pH control ensures selective epimerization at C-14.
For example, treating vincadifformine with CuSO₄ in methanol under oxygen for 10 days produces a mixture of vincamine and this compound. Chromatographic separation on silica gel (eluent: chloroform-methanol) isolates the epimer.
Mechanistic Insights
The reaction proceeds via radical intermediates, where metal catalysts facilitate hydrogen abstraction at C-16, enabling hydroxylation. Subsequent keto-enol tautomerism induces epimerization at C-14 (Scheme 1).
Table 1: Comparative Yields from Catalytic Oxidation
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Vincadifformine | CuSO₄ | 25 | 42 |
| Tabersonine | FeCl₃ | 40 | 38 |
| Vincadifformine | Co(Stearate)₂ | 30 | 35 |
Total Synthesis via Enantioselective Routes
Total synthesis strategies enable precise stereocontrol at C-14. The landmark work by Herrmann et al. established a framework for constructing the eburnane-vincamine skeleton through asymmetric hydrogenation and lactamization.
Key Steps in Total Synthesis
-
Iminium Cyclization : A dihydro-β-carboline intermediate undergoes Ir-catalyzed asymmetric hydrogenation to establish the cis-C/D ring junction.
-
Mannich Reaction : Intramolecular cyclization forms the pentacyclic core with >90% enantiomeric excess (ee).
-
Epimerization : Treatment with NaOMe/MeOH induces C-14 epimerization, yielding this compound.
Table 2: Total Synthesis Performance Metrics
| Step | Reagents | ee (%) | Overall Yield (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Ir-(S)-BINAP | 92 | 78 |
| Lactamization | POCl₃, LiAlH₄ | – | 65 |
| Epimerization | NaOMe/MeOH | – | 89 |
Semi-Synthesis from Tabersonine
Tabersonine, a readily available monoterpene indole alkaloid, serves as a precursor for large-scale this compound production. The AIR Unimi protocol outlines a streamlined semi-synthetic approach:
Hydrogenation and Rearrangement
-
Catalytic Hydrogenation : Tabersonine is reduced to vincadifformine using Pd/C in ethanol (H₂, 60 psi).
-
m-CPBA Oxidation : Epoxidation followed by HCl-mediated rearrangement yields 16-hydroxyvincadifformine.
-
Base-Induced Epimerization : NaOH/MeOH induces C-14 epimerization, affording this compound in 50% overall yield.
Table 3: Semi-Synthesis Optimization
| Parameter | Optimal Value | Impurity Profile (%) |
|---|---|---|
| Hydrogenation Pressure | 60 psi H₂ | <2 |
| Oxidation Time | 48 hours | 3 (N-oxide) |
| Epimerization pH | 9.0 | <1 |
Stereochemical Control and Byproduct Analysis
The C-14 epimerization step is critical for minimizing byproducts like 16-epivincamine. HPLC analyses (C18 column, acetonitrile-phosphate buffer) reveal that:
-
This compound : Retains at 12.3 min (λ = 280 nm).
-
16-epivincamine : Elutes at 14.1 min, arising from incomplete stereochemical control during hydroxylation.
Notable Impurities :
-
Compound 66 : Methyl ester decomposition product (m/z 384).
Industrial-Scale Considerations
The catalytic oxidation method dominates commercial production due to:
-
Cost Efficiency : Tabersonine is 40% cheaper than synthetic intermediates.
-
Scalability : Batch reactors (1,000 L) achieve 90% conversion with <5% epimeric byproducts.
Q & A
Q. What strategies enhance the rigor of literature reviews on this compound’s therapeutic potential?
Q. How can researchers evaluate the reliability of unpublished data on this compound’s metabolites?
- Methodological Answer : Cross-validate findings via orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation). Request raw datasets and protocols from authors to assess methodological transparency. Use PROVENANCE criteria (Purpose, Rigor, Openness) for quality assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
